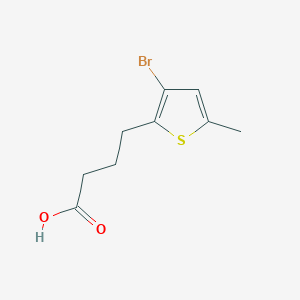
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H11BrO2S It is a derivative of butanoic acid, featuring a thiophene ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by a series of reactions to introduce the butanoic acid moiety. One common method includes:
Bromination: 5-Methylthiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chain Extension: The brominated product undergoes a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the desired butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-methylthiophene-2-butanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylthiophene-2-butanoic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving thiophene derivatives, which are known for their biological activity.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism of action of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-(3-Bromo-5-methylthiophen-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a butanoic acid group.
5-Methylthiophene-2-carboxylic acid: Lacks the bromine atom and the extended butanoic acid chain.
3-Bromo-5-methylthiophene: Lacks the carboxylic acid functionality.
Uniqueness
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is unique due to the combination of its brominated thiophene ring and butanoic acid moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C9H11BrO2S |
|---|---|
分子量 |
263.15 g/mol |
IUPAC名 |
4-(3-bromo-5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)3-2-4-9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChIキー |
LFEHIXKEBIXRBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)CCCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
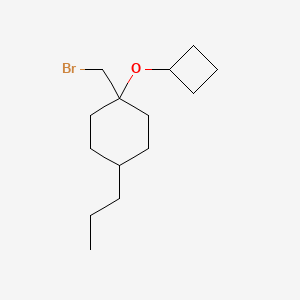
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
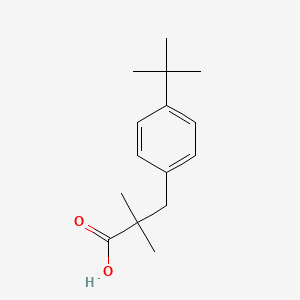
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

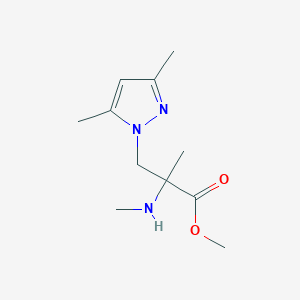
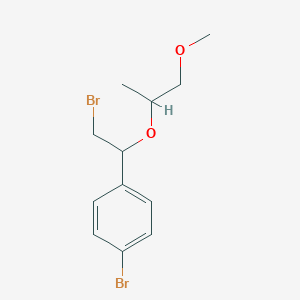
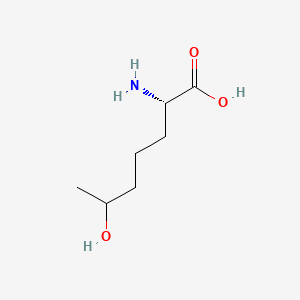
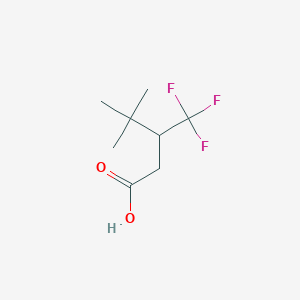
![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)

